molecular formula C14H23NO B1681240 Tapentadol CAS No. 175591-23-8

Tapentadol

Cat. No. B1681240
M. Wt: 221.34 g/mol
InChI Key: KWTWDQCKEHXFFR-SMDDNHRTSA-N

Description

Tapentadol is a centrally acting opioid used to manage severe pain that has not responded to non-opioid medications, and for which opioid analgesic therapy is appropriate . It is a strong painkiller that works in two ways: it binds to certain tiny areas (called opioid receptors) in your brain and spinal cord, and it also regulates the level of a chemical called noradrenaline in your brain .

Scientific Research Applications

Analgesic Effect in Chronic Pain

Tapentadol has been studied for its analgesic properties in various types of chronic pain. In patients with diabetic polyneuropathy, tapentadol showed a significant activation of conditioned pain modulation (CPM), which is an experimental measure of endogenous pain inhibition. This suggests that tapentadol's analgesic effect in chronic pain patients is dependent on the activation of descending inhibitory pain pathways (Niesters et al., 2014).

Management of Chronic Low Back Pain or Osteoarthritis Pain

Tapentadol has been evaluated for long-term safety and tolerability in managing chronic knee or hip osteoarthritis pain or low back pain. This highlights its potential as a novel, centrally acting analgesic with dual mechanisms of action for chronic pain management (Wild et al., 2010).

Effect on Gastrointestinal and Colonic Transit

In a study comparing the effects of tapentadol and oxycodone on gastrointestinal and colonic transit, tapentadol was found to provide somatic pain relief comparable to mu-opioids like oxycodone but with significantly fewer gastrointestinal adverse effects (Jeong et al., 2012).

Efficacy in Peripheral Diabetic Neuropathic Pain

Tapentadol extended release has been demonstrated to be effective in the management of painful diabetic neuropathy, a condition affecting a significant proportion of diabetes patients. This emphasizes its role in treating neuropathic pain while causing fewer gastrointestinal side effects than traditional opioid therapies (Vadivelu et al., 2015).

Dual Mechanism of Action

The dual mechanism of action of tapentadol, combining mu-opioid receptor agonism with noradrenaline reuptake inhibition, makes it a useful analgesic for acute, chronic, and neuropathic pain. It has an improved side effect profile compared to opioids and nonsteroidal anti-inflammatory drugs (Singh et al., 2013).

Mu-Opioid Receptor Agonist/Noradrenaline Reuptake Inhibition Concept

Tapentadol's analgesic efficacy is comparable to that of strong opioids like oxycodone and morphine. Both of its mechanisms of action contribute synergistically to its analgesic activity, indicating a potential new class of analgesics, MOR–NRI (Tzschentke et al., 2014).

Pharmacokinetics and Tolerability

A study on the pharmacokinetics, drug-drug interaction, and tolerability of tapentadol in various conditions producing moderate to severe pain revealed that tapentadol produces analgesia through its dual mechanism of action. It has been reported effective in managing osteoarthritis and low back pain (Wade & Spruill, 2009).

properties

IUPAC Name

3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12/h6-9,11,14,16H,5,10H2,1-4H3/t11-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTWDQCKEHXFFR-SMDDNHRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)O)[C@@H](C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170003
Record name Tapentadol
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Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tapendadol causes large increases in levels of extracellular norepinephrine (NE) due to a dual mechanism of action involving mu opioid receptor (MOR) agonism as well as noradrenaline reuptake inhibition., Treatments for neuropathic pain are either not fully effective or have problematic side effects. Combinations of drugs are often used. Tapentadol is a newer molecule that produces analgesia in various pain models through two inhibitory mechanisms, namely central mu-opioid receptor (MOR) agonism and noradrenaline reuptake inhibition. These two components interact synergistically, resulting in levels of analgesia similar to opioid analgesics such as oxycodone and morphine, but with more tolerable side effects. The right central nucleus of the amygdala (CeA) is critical for the lateral spinal ascending pain pathway, regulates descending pain pathways and is key in the emotional-affective components of pain. Few studies have investigated the pharmacology of limbic brain areas in pain models. Here we determined the actions of systemic tapentadol on right CeA neurones of animals with neuropathy and which component of tapentadol contributes to its effect. Neuronal responses to multimodal peripheral stimulation of animals with spinal nerve ligation or sham surgery were recorded before and after two doses of tapentadol. After the higher dose of tapentadol either naloxone or yohimbine were administered. Systemic tapentadol resulted in dose-dependent decrease in right CeA neuronal activity only in neuropathy. Both naloxone and yohimbine reversed this effect to an extent that was modality selective. The interactions of the components of tapentadol are not limited to the synergy between the MOR and a2-adrenoceptors seen at spinal levels, but are seen at this supraspinal site where suppression of responses may relate to the ability of the drug to alter affective components of pain.
Record name Tapentadol
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Product Name

Tapentadol

CAS RN

175591-23-8
Record name Tapentadol
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Record name Tapentadol [USAN:INN]
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Record name Tapentadol
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Record name Tapentadol
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Record name Phenol, 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]
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Record name TAPENTADOL
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Record name Tapentadol
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Synthesis routes and methods I

Procedure details

The steps are: add 3-(3-methoxy-phenyl)-N,N,2-trimethyl pentylamine into a reaction flask, add hydroiodic acid, and perform heating and reflux for 5 hours; detect the reaction process by TLC; after that, cool the resultant to the room temperature, pour it to an alkaline solution to make the pH become 9, perform extraction by ethyl acetate and rinse by water; recycle the solvent by drying and decompression to obtain a light yellow liquid, 3-(3-hydroxy-phenyl)-N,N,2-trimethyl pentylamine; and separate the mother solution by a separator, form the salt by the acidification of hydrochloric acid to obtain tapentadol hydrochloride. HPLC: 99.56%, ee %>99.5%.
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Synthesis routes and methods II

Procedure details

To a stirred solution of [1RS,2RS]-toluene-4-sulfonic acid 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenyl ester (9 g, 0.02 mol) and methanol (27 ml), a solution of sodium hydroxide (4 g, 0.10 mol) and water (18 ml) was added at 20-25° C. and mixture was stirred at 28-35° C. for 20 hours. Reaction mixture was further stirred at 45-50° C. for 6 hours and solvent was distilled off. Resulting residue was dissolved in demineralised water (30 ml) at ambient temperature and washed with isopropyl ether (2×10 ml). Aqueous layer was separated and aqueous hydrochloric acid (7.3 ml, 30%) was added at 20-25° C. reaction mixture was saturated with sodium chloride and extracted with ethyl acetate (2×50 ml). All ethyl acetate extracts were combined, washed with water, dried and solvent was distilled off to give 4.24 g of title compound.
Name
[1RS,2RS]-toluene-4-sulfonic acid 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenyl ester
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4 g
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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